molecular formula C9H13F2N3 B1492343 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine CAS No. 2090174-97-1

4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine

Cat. No.: B1492343
CAS No.: 2090174-97-1
M. Wt: 201.22 g/mol
InChI Key: UFQUHXDDHQCIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine” is a derivative of piperidine, which is an organic compound. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Structure-Activity Relationships

Research has highlighted the significance of pyrazole derivatives, including compounds structurally related to "4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine," as cannabinoid receptor antagonists. These compounds are designed to aid in characterizing cannabinoid receptor binding sites and potentially serve as pharmacological probes. Structural requirements for activity include specific substitutions on the pyrazole ring, which may have therapeutic applications in antagonizing the side effects of cannabinoids (Lan et al., 1999).

Synthesis Methodologies

A robust three-step synthesis process has been reported for a key intermediate in the synthesis of Crizotinib, showcasing the relevance of pyrazole-piperidine compounds in the development of targeted cancer therapies. This process emphasizes the utility of these compounds in large-scale drug synthesis (Fussell et al., 2012).

Antiviral and Cytotoxic Applications

Compounds incorporating the pyrazole and piperidine moieties have been evaluated for their antiviral and cytotoxic activities. Notably, certain derivatives showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. This indicates the potential of these compounds in developing antiviral and anticancer therapies (El-Subbagh et al., 2000).

Properties

IUPAC Name

4-[1-(difluoromethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3/c10-9(11)14-6-8(5-13-14)7-1-3-12-4-2-7/h5-7,9,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQUHXDDHQCIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
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4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
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4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
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4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
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4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 6
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine

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